molecular formula C17H28N2O B13870273 4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline

4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline

Katalognummer: B13870273
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: FBSJMKLELMZQJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline is an organic compound with the molecular formula C17H28N2O It is a derivative of aniline, featuring a tert-butyl group and a morpholine ring attached to the aniline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline typically involves the reaction of 4-tert-butylaniline with 3-chloropropylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The morpholine ring and tert-butyl group contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-tert-Butylaniline: A simpler derivative with only a tert-butyl group attached to the aniline core.

    3-(3-Morpholin-4-ylpropyl)aniline: Lacks the tert-butyl group but contains the morpholine ring.

    4-tert-Butyl-N-(4-tert-butyl-3-(3-furoyl)-1,3-thiazol-2(3H)-ylidene)aniline: A more complex derivative with additional functional groups.

Uniqueness

4-Tert-butyl-3-(3-morpholin-4-ylpropyl)aniline is unique due to the combination of the tert-butyl group and the morpholine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a probe in biological studies.

Eigenschaften

Molekularformel

C17H28N2O

Molekulargewicht

276.4 g/mol

IUPAC-Name

4-tert-butyl-3-(3-morpholin-4-ylpropyl)aniline

InChI

InChI=1S/C17H28N2O/c1-17(2,3)16-7-6-15(18)13-14(16)5-4-8-19-9-11-20-12-10-19/h6-7,13H,4-5,8-12,18H2,1-3H3

InChI-Schlüssel

FBSJMKLELMZQJS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=C(C=C1)N)CCCN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.